molecular formula C25H30N2S B12752976 (1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine CAS No. 156171-15-2

(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine

Cat. No.: B12752976
CAS No.: 156171-15-2
M. Wt: 390.6 g/mol
InChI Key: MEABVBHTTKSDDL-GBXCKJPGSA-N
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Description

“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is a complex organic compound that belongs to the class of quinolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinolizine precursors. Key steps may involve:

    Condensation Reactions: Combining indole derivatives with quinolizine precursors.

    Thioether Formation: Introducing the thioether linkage through nucleophilic substitution.

    Hydrogenation: Reducing double bonds to achieve the octahydro structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing techniques like crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Further hydrogenation of any remaining double bonds.

    Substitution: Reactions at the indole or quinolizine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents or nucleophiles.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Fully Saturated Compounds: From reduction reactions.

    Substituted Indoles or Quinolizines: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used to study biological pathways and mechanisms.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases.

Industry

    Material Science: Potential use in the development of new materials.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” would depend on its specific biological target. Generally, it may involve:

    Binding to Receptors: Interacting with specific receptors in the body.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Signal Transduction: Modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds with similar quinolizine structures.

    Indole Derivatives: Compounds with similar indole structures.

Uniqueness

“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is unique due to its specific combination of indole and quinolizine structures, along with the thioether linkage. This unique structure may confer distinct biological activities and chemical properties.

Properties

CAS No.

156171-15-2

Molecular Formula

C25H30N2S

Molecular Weight

390.6 g/mol

IUPAC Name

(1R,9aR)-1-[(2-phenyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

InChI

InChI=1S/C25H30N2S/c1-2-9-19(10-3-1)25-22(21-12-4-5-13-23(21)26-25)18-28-17-20-11-8-16-27-15-7-6-14-24(20)27/h1-5,9-10,12-13,20,24,26H,6-8,11,14-18H2/t20-,24+/m0/s1

InChI Key

MEABVBHTTKSDDL-GBXCKJPGSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1CCN2CCCC(C2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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